![molecular formula C14H18N4O2 B7353833 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide](/img/structure/B7353833.png)
2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of B cells, a type of white blood cell that is involved in the immune response.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves the inhibition of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B cells, and its dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the activation of downstream signaling pathways. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for clinical development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action may not be fully understood, and further studies are needed to determine the optimal dose and schedule for administration.
Orientations Futures
There are several future directions for the development of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide as an anti-cancer agent. One direction is to explore its potential for combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in clinical trials, particularly in patients with relapsed or refractory lymphoma, leukemia, and multiple myeloma. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans, as well as its potential for long-term toxicity and side effects.
Méthodes De Synthèse
The synthesis of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 1,2-cyclopentanediol to form the corresponding cyclopentyl ether. The resulting compound is then reacted with sodium azide and triphenylphosphine to form the corresponding azide, which is then reduced with palladium on carbon to form the corresponding amine. The final step involves the reaction of the amine with 2-bromo-N-(1R,2R)-2-(hydroxymethyl)cyclopentylacetamide, followed by a copper-catalyzed azide-alkyne cycloaddition reaction, to form the desired product.
Applications De Recherche Scientifique
2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be highly effective in inhibiting BTK and suppressing the growth and survival of cancer cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-14(9-12-4-2-8-20-12)16-13-5-1-3-11(13)10-18-7-6-15-17-18/h2,4,6-8,11,13H,1,3,5,9-10H2,(H,16,19)/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPQJKKSJPVJSF-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.